3-(3,4-Difluorophenyl)propan-1-amine hydrochloride
CAS No.: 377084-78-1
Cat. No.: VC2731290
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 377084-78-1 |
|---|---|
| Molecular Formula | C9H12ClF2N |
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 3-(3,4-difluorophenyl)propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2N.ClH/c10-8-4-3-7(2-1-5-12)6-9(8)11;/h3-4,6H,1-2,5,12H2;1H |
| Standard InChI Key | VEWXMFSJFJKKDQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCCN)F)F.Cl |
| Canonical SMILES | C1=CC(=C(C=C1CCCN)F)F.Cl |
Introduction
3-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chemical compound used primarily in laboratory settings for scientific research. It is identified by its CAS number, 377084-78-1, and has a molecular formula of C9H12ClF2N . This compound is not intended for human consumption or therapeutic use but serves as a valuable reagent in various chemical and biological studies.
Synthesis and Preparation
The synthesis of 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride involves several steps, although specific detailed protocols for its preparation are not widely documented in the available literature. Generally, compounds of this nature are synthesized through reactions involving difluorophenyl precursors and appropriate amines under controlled conditions.
Comparison with Similar Compounds
Compounds like 1,3-Bis(3,4-difluorophenyl)propan-1-amine hydrochloride share structural similarities but have distinct biological profiles due to the presence of two difluorophenyl groups, which can significantly enhance their pharmacological properties. In contrast, 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride has a single difluorophenyl group, potentially affecting its biological activity and interaction profiles differently.
Safety and Handling
Given its classification as a laboratory reagent, 3-(3,4-Difluorophenyl)propan-1-amine hydrochloride should be handled with appropriate safety precautions. It is not classified under dangerous goods but should be stored and used in accordance with standard laboratory safety protocols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume